2-Diphenylphosphino-6-methylpyridine

Overview

Description

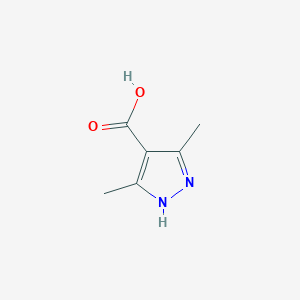

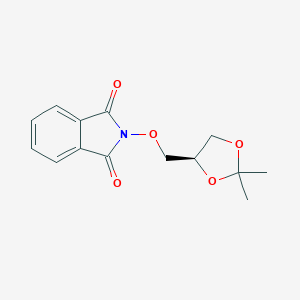

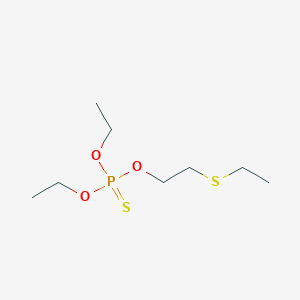

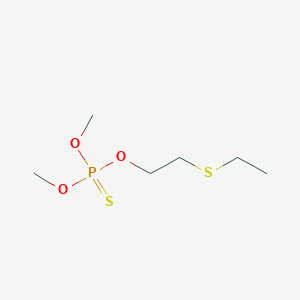

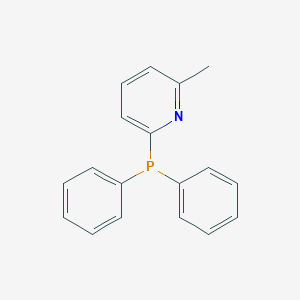

2-Diphenylphosphino-6-methylpyridine is a chemical compound with the molecular formula C18H16NP . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 277.3 g/mol . The InChI string representation of its structure is InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 . The Canonical SMILES representation is CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 .

Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of 81-83°C and a boiling point of 390.306°C at 760 mmHg . It is insoluble in water .

Scientific Research Applications

Luminescent Properties

2-Diphenylphosphino-6-methylpyridine (dpPyMe) has been used to synthesize a stable dinuclear Cu(I) complex. While the complex shows weak emission in solution, it exhibits a remarkably high emission quantum yield in a rigid matrix at room temperature, making it of interest for studies in luminescence and potential applications in optoelectronic devices (Cid et al., 2013).

Catalytic Applications

The compound has been incorporated into nickel complexes bearing new P,N-Phosphinopyridine ligands for the catalytic oligomerization of ethylene. These complexes demonstrated significant catalytic activity, offering insights into the influence of the stereoelectronic properties of ligands on the catalytic behavior of nickel in such reactions (Speiser et al., 2004).

Coordination Chemistry

Extensive studies on the coordination chemistry of this compound with triosmium clusters have been conducted. These studies explore ligand activation, provide X-ray diffraction analyses, and evaluate the isomeric clusters through DFT calculations. Such research is crucial for understanding the complex interactions and potential applications of these clusters in various chemical processes (Lin et al., 2013).

Photophysical and Electrochemical Applications

This compound derivatives have been used in the synthesis of [Cu(P^P)(N^N)][PF6] complexes with various ligands, exhibiting promising photophysical and electrochemical properties. These complexes show potential for application in light-emitting electrochemical cells due to their photoluminescence quantum yields and emission lifetimes, highlighting their relevance for the development of copper-based electroluminescent devices (Alkan-Zambada et al., 2018).

Reactivity in Catalysis

The reactivity of pyridine-functionalized phosphine complexes of Ru(II) with respect to olefin metathesis and transfer hydrogenation has been studied, revealing new aspects of their reactivity in catalysis. The understanding of these complexes' behavior is crucial for advancing catalytic methodologies, particularly in organic transformations and industrial applications (Mothes et al., 2008).

Safety and Hazards

2-Diphenylphosphino-6-methylpyridine may be harmful if swallowed . It can cause moderate irritation of the eyes and mild to moderate irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412669 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132682-77-0 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Diphenylphosphino-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?

A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []

Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?

A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.